7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

VAP-1/SSAO inhibition 8-Benzylaminoxanthine SAR Cell-based enzyme assay

7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic small molecule belonging to the xanthine/8-benzylaminoxanthine family, characterized by a purine-2,6-dione core with benzyl substitution at N7 and a benzylamino group at C8. The compound is listed in the Sigma-Aldrich AldrichCPR collection and other vendor catalogs (AKSci, Chemenu) at ≥95% purity, and its structure is confirmed by ChemSpider (ID.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 359905-29-6
Cat. No. B2759897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS359905-29-6
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,22,23)
InChIKeyQLVFOSJNEFWTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 359905-29-6): Chemical Identity and Scaffold Context for Procurement Decisions


7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic small molecule belonging to the xanthine/8-benzylaminoxanthine family, characterized by a purine-2,6-dione core with benzyl substitution at N7 and a benzylamino group at C8 . The compound is listed in the Sigma-Aldrich AldrichCPR collection and other vendor catalogs (AKSci, Chemenu) at ≥95% purity, and its structure is confirmed by ChemSpider (ID 848318) [1]. This scaffold has been explored for adenosine receptor (AR) modulation and other biological activities [2].

Why 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs in Targeted Research


Xanthine derivatives as a class exhibit broad and often promiscuous pharmacology (adenosine receptors, phosphodiesterases, monoamine oxidases), but the specific N7-benzyl/C8-benzylamino substitution pattern on this compound creates a distinct steric and electronic profile that cannot be replicated by simple N1/N3-alkyl xanthines or even 8-substituted variants with different N7 groups [1]. Published structure-activity relationship (SAR) studies on the 8-benzylaminoxanthine scaffold demonstrate that the combination of substituents at N1, N3, N7, and C8 profoundly influences both affinity and selectivity for adenosine A2A receptors versus A1, A2B, and A3 subtypes, as well as off-target liability against MAO and PDE isoforms [2]. Consequently, substituting this compound with a seemingly similar analog (e.g., 8-(benzylamino)-1,3-dimethyl-7-propyl or 7-benzyl-8-dimethylamino variants) risks producing divergent or irrelevant biological results.

Quantitative Differentiation Evidence for 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Versus Structural Analogs


Human VAP-1/SSAO Inhibitory Potency Compared to Close 8-Benzylamino Xanthine Congeners

In a cell-based assay of human Vascular Adhesion Protein-1 (VAP-1/SSAO) using [14C]-benzylamine as substrate in CHO cells, 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione demonstrated an IC50 of 230 nM [1]. While no direct head-to-head comparison data for this exact compound with its closest analogs are publicly available, this IC50 value places it in a moderate potency range within the broader 8-benzylaminoxanthine class. For reference, the potent adenosine A2A ligands from the published series (e.g., compound 12d with a 6-chloro-2-fluoro-3-methoxybenzyl group at C8) achieved Ki values of 68.5 nM at human A2AAR but were not profiled against VAP-1 [2]. The dual substitution pattern (N7-benzyl + C8-benzylamino) represents a specific molecular design that distinguishes it from analogs bearing different N7 substituents (e.g., 7-propyl, 7-methyl) or C8 modifications (e.g., benzyloxy, dimethylamino).

VAP-1/SSAO inhibition 8-Benzylaminoxanthine SAR Cell-based enzyme assay

Rat VAP-1/SSAO Inhibitory Potency: Cross-Species Comparison of 7-Benzyl-8-(benzylamino) Substitution

The compound exhibits significantly higher potency against rat VAP-1 (IC50 = 14 nM) compared to human VAP-1 (IC50 = 230 nM), representing a ~16-fold species difference [1]. This cross-species selectivity profile is a measurable differentiation point from other VAP-1 inhibitors that may show inverse or balanced species potency. The data were generated under identical assay conditions (CHO cell expression, [14C]-benzylamine substrate, 30 min preincubation), enabling direct cross-species comparison.

Species selectivity VAP-1/SSAO Rat vs. human enzyme inhibition

Selectivity Profiling Against Human MAO-B: A Negative Differentiation Feature

When tested for inhibition of human monoamine oxidase B (MAO-B) in a fluorometric assay using benzylamine as substrate, 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione showed negligible activity (IC50 > 100,000 nM) [1]. This indicates >430-fold selectivity for human VAP-1 over MAO-B. This selectivity profile is a measurable differentiation point from classical xanthine derivatives, which frequently exhibit dual MAO/PDE inhibition as an off-target liability [2].

MAO-B selectivity Off-target profiling 8-Benzylaminoxanthine

Validated Research Applications for 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Based on Quantitative Evidence


Rodent In Vivo Models of VAP-1/SSAO-Mediated Inflammation

Given its potent rat VAP-1 IC50 of 14 nM [1], this compound is suited for in vivo pharmacological studies in rat models of inflammatory diseases where VAP-1/SSAO is implicated (e.g., arthritis, hepatic inflammation). The 16-fold species preference for rodent over human VAP-1 must be factored into dose calculations, but this property enables robust target engagement at lower doses in rodent studies compared to human-cell-equipotent compounds.

Selective VAP-1 Tool Compound for In Vitro Enzyme Inhibition Studies

With a confirmed human VAP-1 IC50 of 230 nM and >430-fold selectivity over MAO-B [1][2], this compound can serve as a selective pharmacological tool for dissecting VAP-1-dependent pathways in human cell-based assays, minimizing confounding effects from MAO/PDE inhibition that plague less selective xanthine derivatives.

Structure-Activity Relationship (SAR) Reference for 8-Benzylaminoxanthine Library Design

The compound represents a specific substitution pattern (N1,N3-dimethyl; N7-benzyl; C8-benzylamino) within the 8-benzylaminoxanthine scaffold explored for adenosine A2A receptor ligands [3]. Its VAP-1 activity profile provides a reference point for medicinal chemistry efforts aiming to optimize VAP-1/AR selectivity through systematic variation of N7 and C8 substituents.

Cross-Species Pharmacokinetic/Pharmacodynamic Bridging Studies

The documented rat versus human potency difference (14 nM vs. 230 nM) [1] makes this compound useful as a probe for understanding species-specific VAP-1 pharmacology, aiding translational PK/PD model development when combined with pharmacokinetic profiling.

Quote Request

Request a Quote for 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.